molecular formula C21H21N3O2 B3001560 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1704986-33-3

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3001560
CAS No.: 1704986-33-3
M. Wt: 347.418
InChI Key: YYAZJIFFOXVEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C21H21N3O2 and a molecular weight of 347.418.

Preparation Methods

The synthesis of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperidine and quinoxaline moieties. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The quinoxaline moiety is often prepared through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final step involves the coupling of the piperidine and quinoxaline moieties under specific reaction conditions to form the desired compound.

Chemical Reactions Analysis

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the piperidine or quinoxaline rings .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone exhibits significant anticancer activity. A study evaluated its effects on human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated:

  • IC50 Values : The compound showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and 2.3 to 6.62 μg/mL against MCF-7 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin .

Therapeutic Applications

Given its promising biological profile, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a potential lead compound for developing new anticancer agents.
  • Neurological Disorders : Investigating its effects on neuroprotective pathways due to its ability to cross the blood-brain barrier.
  • Anti-inflammatory Applications : Exploring its role in modulating inflammatory responses in chronic diseases.

Case Studies and Research Findings

Several case studies have highlighted the potential of quinoxaline derivatives in drug development:

  • A study on methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising anticancer activity with modifications leading to enhanced potency .
  • Research involving molecular docking simulations revealed that quinoxaline scaffolds can effectively bind to active sites of target proteins, suggesting their utility in rational drug design .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects . The quinoxaline moiety, on the other hand, is known for its ability to inhibit certain enzymes and pathways involved in cancer and inflammation . Together, these moieties contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as quinoxaline derivatives like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share similar structural features and biological activities but differ in their specific targets and mechanisms of action. The unique combination of the piperidine and quinoxaline moieties in this compound sets it apart from other compounds and contributes to its distinct biological properties.

Biological Activity

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, a compound featuring a quinoxaline moiety linked to a piperidine structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O2C_{22}H_{21}N_3O_2, with a molecular weight of 359.4 g/mol. The compound features a phenyl group, a quinoxaline derivative, and a piperidine ring, which are known for their diverse pharmacological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinoxaline derivatives, including this compound.

In Vitro Studies

A recent study demonstrated that quinoxaline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 0.4 to 1.0 μM against several human cancer cell lines, including HL-60 (acute myeloid leukemia), Hep3B (hepatocellular carcinoma), and H460 (non-small cell lung cancer) .

Table 1: Cytotoxicity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
HPKHL-600.4
HPKHep3B0.6
HPKH4601.0
2-PQ DerivativeCOLO205<7.0

The mechanisms underlying the anticancer activity of quinoxaline derivatives are multifaceted. They include:

  • Inhibition of Tubulin Polymerization : Quinoxaline compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Targeting Protein Kinases : These compounds can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to downregulate cyclins and cyclin-dependent kinases (CDKs), promoting apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoxaline derivatives is critical for optimizing their biological activity:

  • Substituent Variations : Modifications on the phenyl or quinoxaline rings can significantly affect potency and selectivity against different cancer types.
  • Linker Length and Composition : The piperidine linker plays a vital role in maintaining the spatial orientation necessary for target interaction.

Case Studies

In one study, structural modifications to the quinoxaline core resulted in enhanced anticancer activity against colorectal cancer cells by inhibiting COX-2 and LDHA enzymes, which are implicated in tumor growth .

Table 2: SAR Insights from Recent Studies

Modification TypeEffect on Activity
Hydroxyl Group AdditionIncreased cytotoxicity
Methyl SubstitutionEnhanced selectivity for cancer cells
Piperidine Ring AlterationImproved bioavailability

Properties

IUPAC Name

2-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)26-20-15-22-18-8-4-5-9-19(18)23-20/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZJIFFOXVEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.